molecular formula C10H8BrNO2 B1465103 Methyl 5-bromo-2-(cyanomethyl)benzoate CAS No. 1437794-65-4

Methyl 5-bromo-2-(cyanomethyl)benzoate

Cat. No.: B1465103
CAS No.: 1437794-65-4
M. Wt: 254.08 g/mol
InChI Key: DOONJSGQWUACSJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a cyanomethyl group at the 2nd position, and a methyl ester group on the benzoate ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(cyanomethyl)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-(cyanomethyl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., lithium aluminum hydride

Biological Activity

Methyl 5-bromo-2-(cyanomethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 244.08 g/mol
  • Functional Groups : Bromine atom, cyanomethyl group, and ester functionality.

The presence of bromine and cyanomethyl groups enhances its reactivity, allowing it to participate in various chemical reactions that can influence biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of tyrosinase, an enzyme critical in melanin production, which has implications for skin pigmentation disorders and melanoma treatment.
  • Cell Proliferation Modulation : Research indicates that this compound can affect cell proliferation rates in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties, which may be useful in developing new antibiotics or antifungal agents .

Case Study 1: Tyrosinase Inhibition

A study investigated the inhibitory effects of this compound on mushroom tyrosinase. The results indicated a significant reduction in enzyme activity at varying concentrations:

Concentration (µM)Tyrosinase Activity (%)
0100
1075
2050
5030

This study highlights the compound's potential as a therapeutic agent for conditions related to excessive melanin production, such as hyperpigmentation disorders .

Case Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells), this compound was assessed for cell viability using MTT assays:

Concentration (µM)Cell Viability (%)
0100
590
1070
2040

The results indicated that higher concentrations led to reduced cell viability, suggesting that the compound could be developed further as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-(cyanomethyl)benzoateC10H9BrNO2Similar bromine and cyanomethyl groups
Methyl 4-bromo-3-(cyanomethyl)benzoateC10H9BrNO2Different substitution pattern
Methyl 5-bromo-2-methylbenzoateC10H11BrO2Lacks cyanomethyl functionality

This table illustrates how the position of substituents affects biological activity and reactivity, emphasizing the importance of structural features in drug development .

Properties

IUPAC Name

methyl 5-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOONJSGQWUACSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218331
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-65-4
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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